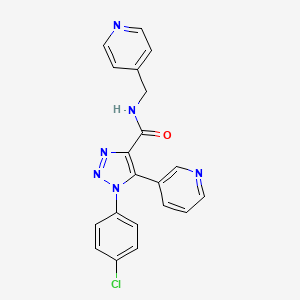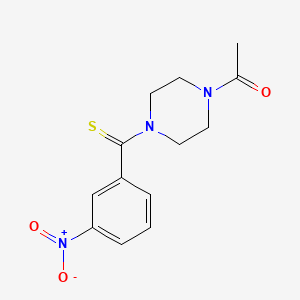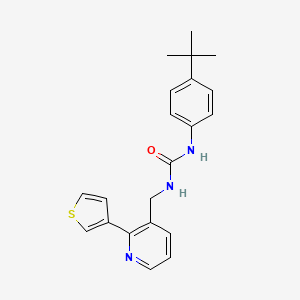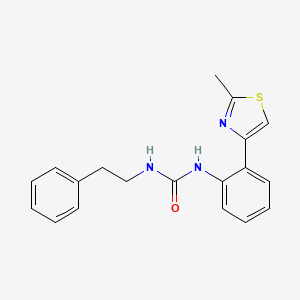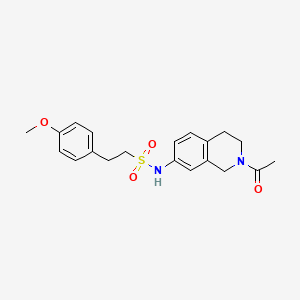
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide involves multiple steps, starting with the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent sulfonamide molecule. This molecule is then treated with various alkyl or aralkyl halides to produce a series of new sulfonamide derivatives. The reaction conditions typically involve the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as an activator . In a related synthesis, N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide is transformed into derivatives with potential biological activities, using NMR and mass spectroscopy for structural determination .
Molecular Structure Analysis
The structural characterization of the synthesized sulfonamide derivatives is carried out using spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (^1H-NMR), and carbon-13 nuclear magnetic resonance (^13C-NMR). Elemental analysis data corroborates the spectral data, confirming the molecular structures of these compounds . Single crystal X-ray diffraction techniques are also employed to determine the structures of certain derivatives, providing detailed insights into their molecular conformations .
Chemical Reactions Analysis
The chemical reactivity of these compounds is explored through their interactions with biological targets. For instance, certain derivatives exhibit inhibitory effects on acetylcholinesterase, an enzyme associated with Alzheimer's disease. The kinetic mechanism of inhibition is analyzed using Lineweaver-Burk plots, revealing competitive inhibition and the formation of an irreversible enzyme-inhibitor complex for some compounds . Additionally, the reaction of N-acyl- and N-methanesulfonyl-tetrahydroisoquinolines with lead tetraacetate results in the formation of o-quinol acetates, which undergo further transformations under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these sulfonamide derivatives are inferred from their synthesis and structural analyses. The inhibitory activities against acetylcholinesterase and butyrylcholinesterase, as well as antioxidant effects, are evaluated through in vitro enzymatic assays and free radical scavenging assays. Molecular docking studies provide further insights into the potential interactions between these compounds and their biological targets. The drug likeness properties, including absorption, distribution, metabolism, excretion (ADME), and the ability to cross the blood-brain barrier (BBB), are predicted at a theoretical level .
科学的研究の応用
Structure-Activity Relationships
The study of gliquidone, a structurally similar compound, highlights the importance of intramolecular interactions in determining the biological activity of sulfonamide derivatives. The analysis of its structure provided insights into the conformational preferences that could influence the activity of related compounds, emphasizing the role of hydrogen bonding in stabilizing specific conformations (Gelbrich, Haddow, & Griesser, 2011).
Biological Activity
Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety were studied for their potential as human beta3 adrenergic receptor agonists. Notably, a 4,4-biphenyl derivative demonstrated significant activity, underscoring the therapeutic potential of these compounds in treating conditions related to beta3 adrenergic receptors (Parmee et al., 2000).
Enzyme Inhibition
Isoquinolinesulfonamides were identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinases, including cAMP-dependent and cGMP-dependent protein kinases, as well as protein kinase C. This discovery highlights the potential of these compounds in the development of new therapeutic agents targeting various protein kinases involved in disease processes (Hidaka et al., 1984).
Anticancer Activity
The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has been explored for their anticancer properties. These compounds, including those derived from the tetrahydroisoquinoline moiety, have demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Redda, Gangapuram, & Ardley, 2010).
特性
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15(23)22-11-9-17-5-6-19(13-18(17)14-22)21-27(24,25)12-10-16-3-7-20(26-2)8-4-16/h3-8,13,21H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZPWEWUTGGETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2548110.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2548111.png)
![2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2548112.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluorophenethyl)acetamide](/img/structure/B2548113.png)
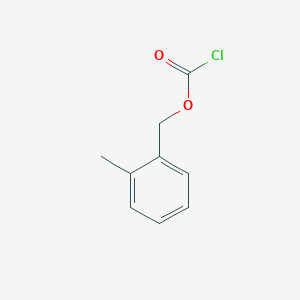
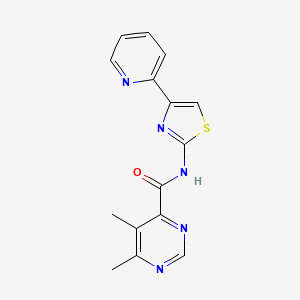
![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548117.png)
